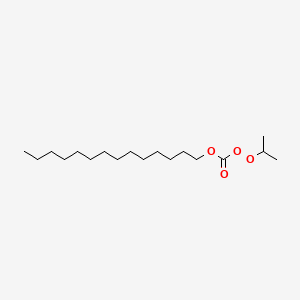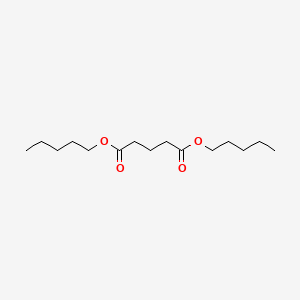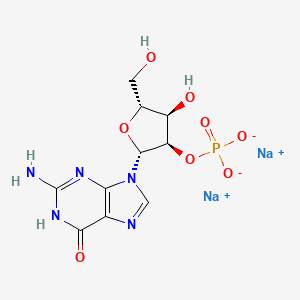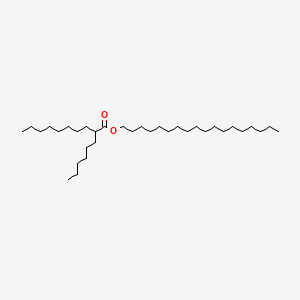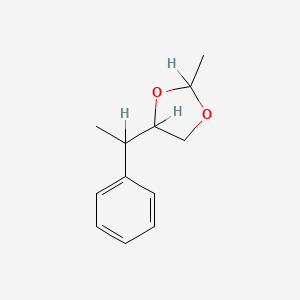
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane typically involves the reaction of acetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the reaction and simplify the separation process.
化学反応の分析
Types of Reactions
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of substituted dioxolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of acetophenone and other carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dioxolanes with various functional groups.
科学的研究の応用
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane exerts its effects involves the formation of stable intermediates during chemical reactions. The dioxolane ring provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction products.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: The parent compound without the methyl and phenylethyl substituents.
2-Methyl-1,3-dioxolane: A simpler derivative with only a methyl group at position 2.
4-Phenyl-1,3-dioxolane: A derivative with a phenyl group at position 4.
Uniqueness
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane is unique due to the presence of both a methyl group and a 1-phenylethyl group, which confer distinct steric and electronic properties. These substituents enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
84642-59-1 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-methyl-4-(1-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9(11-6-4-3-5-7-11)12-8-13-10(2)14-12/h3-7,9-10,12H,8H2,1-2H3 |
InChIキー |
UJOYYIGQEPKOBI-UHFFFAOYSA-N |
正規SMILES |
CC1OCC(O1)C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


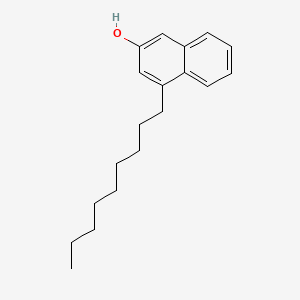

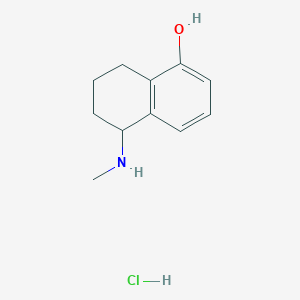

![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

